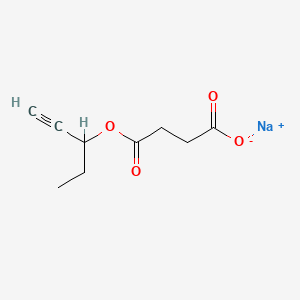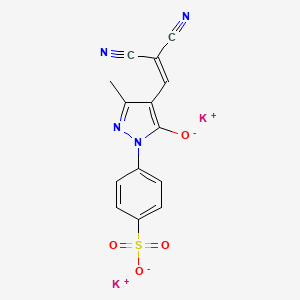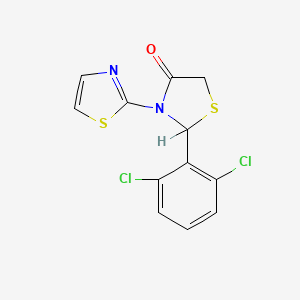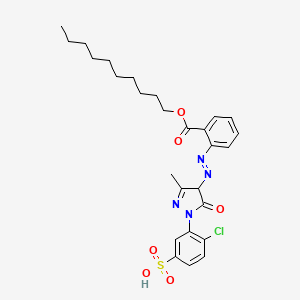
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- is a complex organic compound that belongs to the class of dibenzo diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- typically involves multi-step organic reactions. The process may start with the formation of the dibenzo diazepine core through cyclization reactions, followed by the introduction of the carboxamide and diethylaminoethyl groups under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- include other dibenzo diazepines and related structures. Examples include:
- 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide derivatives
- N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- analogs
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
440120-42-3 |
|---|---|
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-3-24(4-2)12-11-21-19(25)14-9-10-17-18(13-14)23-20(26)15-7-5-6-8-16(15)22-17/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,25)(H,23,26) |
Clé InChI |
LAHXVXSEXYSIOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)










